

PF-6870961 Hydrochloride: A Technical Overview of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PF-6870961 hydrochloride	
Cat. No.:	B13911288	Get Quote

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Introduction

PF-6870961 is the major active hydroxy metabolite of PF-5190457, a potent and selective inverse agonist of the ghrelin receptor (GHSR1a).[1][2][3] The discovery of PF-6870961 arose from a Phase 1a clinical trial of its parent compound, PF-5190457, which is under investigation for the treatment of alcohol use disorder.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of **PF-6870961** hydrochloride.

Discovery and Biotransformation

During a Phase 1b human laboratory study involving individuals with heavy alcohol consumption, a previously undetected major hydroxy metabolite of PF-5190457 was identified and named PF-6870961.[1] In vitro studies using human liver cytosol revealed that the formation of PF-6870961 is mediated by both aldehyde oxidase and xanthine oxidase. The hydroxylation occurs on the pyrimidine ring of the parent molecule.

Pharmacological Properties

PF-6870961 hydrochloride is a ghrelin receptor inverse agonist.[1][3] It exhibits biased signaling, showing lower binding affinity and potency in inhibiting Gq/11-mediated inositol phosphate accumulation compared to its parent compound, PF-5190457. However, it



demonstrates increased inhibitory potency at GHSR1a-induced β -arrestin recruitment.[1] In vivo studies in rats have shown that intraperitoneal administration of PF-6870961 suppresses food intake, an effect that is mediated through the GHSR receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-6870961 and its parent compound, PF-5190457.

Table 1: Binding Affinity (Ki) of PF-6870961 at GHSR1a[1]

Species	Mean Ki (nM)	95% Confidence Interval (nM)
Human	73.6	52.4–103
Rat	239	218–262
Dog	217	186–253

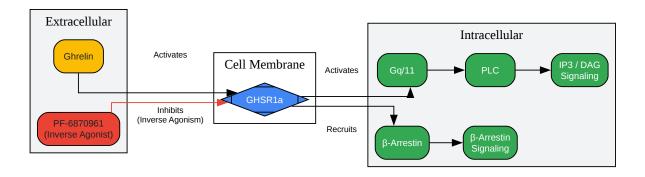
Table 2: In Vitro Functional Activity of PF-6870961 and PF-5190457[1]

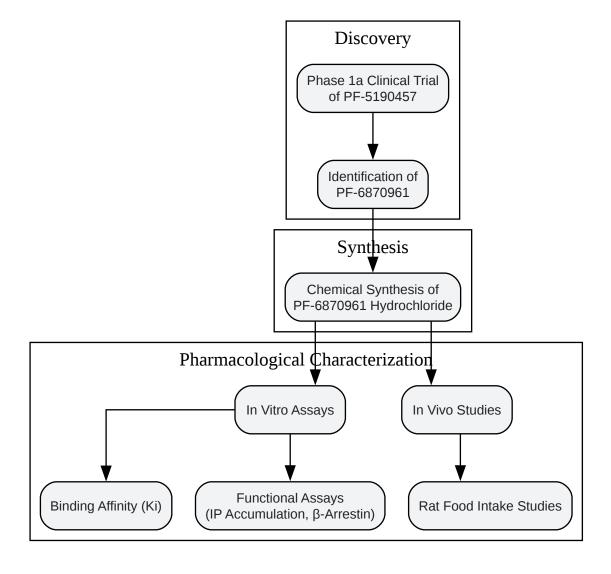
Compound	Assay	Potency
PF-6870961	Gq/11-mediated inositol phosphate accumulation	Lower potency than PF- 5190457
PF-5190457	Gq/11-mediated inositol phosphate accumulation	Higher potency than PF-6870961
PF-6870961	GHSR1a-induced β-arrestin recruitment	Increased inhibitory potency relative to PF-5190457
PF-5190457	GHSR1a-induced β-arrestin recruitment	Lower inhibitory potency relative to PF-6870961

Signaling Pathway and Experimental Workflow



The following diagrams illustrate the signaling pathway of the ghrelin receptor and a general workflow for the characterization of PF-6870961.







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References

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- To cite this document: BenchChem. [PF-6870961 Hydrochloride: A Technical Overview of its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13911288#pf-6870961-hydrochloride-discovery-and-synthesis]

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